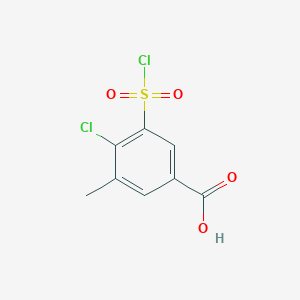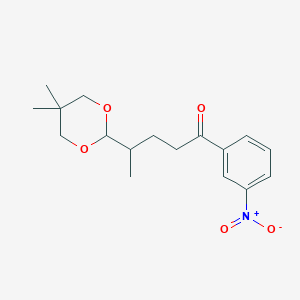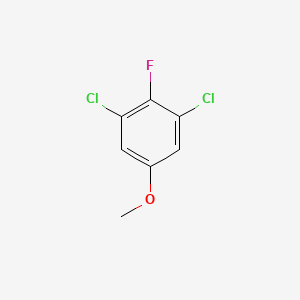
3,5-Dichloro-4-fluoroanisole
Übersicht
Beschreibung
3,5-Dichloro-4-fluoroanisole is a chemical compound with the molecular formula C7H5Cl2FO . It is also referred to as 1-chloro-3-fluoro-5-methoxybenzene .
Synthesis Analysis
The synthesis of 3,5-Dichloro-4-fluoroanisole could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-fluoroanisole consists of a benzene ring with two chlorine atoms, one fluorine atom, and a methoxy group attached to it . The molecular weight of this compound is 195.02 g/mol .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key chemical reaction involving 3,5-Dichloro-4-fluoroanisole . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research on 3,5-Dichloro-4-fluoroanisole (3,5-DFA) and related molecules has focused on understanding their molecular structures and conformations. Studies involving gas-phase electron diffraction and quantum chemical calculations have detailed the conformational properties of molecules like 3,5-DFA. For instance, investigations into the molecular structure, conformation, and internal rotation potential of 3-fluoroanisole and 3,5-difluoroanisole have revealed that these molecules have a planar heavy atom skeleton, with 3,5-DFA existing as a single conformer of Cs symmetry. These studies provide foundational knowledge for further research applications, such as in materials science and molecular engineering (Dorofeeva et al., 2006).
Spectroscopic Studies
Spectroscopic techniques have been utilized to study the effects of conformation and isotopic substitution on molecules similar to 3,5-Dichloro-4-fluoroanisole. Resonant two-photon ionization (R2PI) spectroscopy, for example, has been employed to explore the properties of cis and trans 3-chloro-4-fluoroanisole isotopomers. These studies contribute to our understanding of molecular behavior, which is crucial for applications in chemical sensing and environmental monitoring (Yu et al., 2011).
Synthesis and Anticancer Activity
In the field of medicinal chemistry, derivatives of 3,5-Dichloro-4-fluoroanisole have been synthesized and evaluated for their potential anticancer activities. For example, the synthesis and study of fluorinated analogues of combretastatin A-4, using 3,5-difluoro-4-hydroxybenzaldehyde, highlight the significance of fluoro-substituted molecules in developing new therapeutic agents (Lawrence et al., 2003).
Herbicide Development
The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole showcases the application of 3,5-Dichloro-4-fluoroanisole derivatives in developing new herbicides. This research underlines the molecule's versatility and potential in agricultural chemistry, providing a basis for the synthesis of compounds with specific herbicidal properties (Zhou Yu, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dichloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUGIKZGMHZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




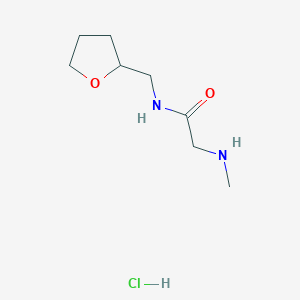
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
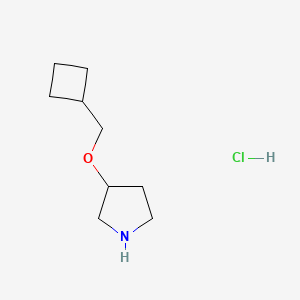
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

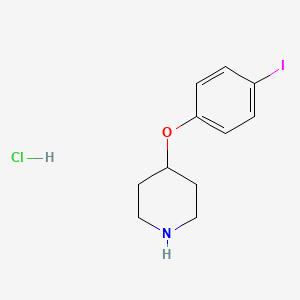
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
